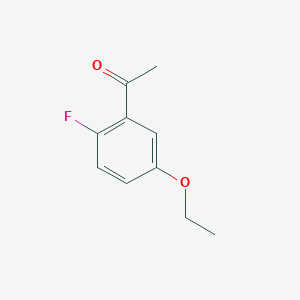

1-(5-Ethoxy-2-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with ethoxy and fluorine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Ethoxy-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-5-fluoroacetophenone with bromine in dry diethyl ether at a temperature below 28°C. The mixture is then diluted with ether, washed with water, dried, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: The industrial production of this compound typically involves multi-step reactions with optimized conditions to ensure high yield and purity. For instance, the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild conditions is one such method .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Ethoxy-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Sodium hypobromite solution at 60°C for 1 hour.

Reduction: Sodium tetrahydroborate in methanol at 0°C for 1 hour.

Major Products:

Oxidation: 2-ethoxy-5-fluorobenzoic acid.

Reduction: 1-(5-ethoxy-2-fluorophenyl)ethanol.

Applications De Recherche Scientifique

1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound with a molecular formula of C10H11FO2 and a molecular weight of approximately 182.19 g/mol. It is classified as a ketone and features an ethoxy group and a fluorine atom attached to a phenyl ring. The presence of ethoxy and fluorine substituents contributes to its chemical reactivity and potential biological activity. Due to its structural features, it may serve as a lead in pharmaceutical applications.

Synthesis

The synthesis of this compound can be achieved through various methods.

Potential Applications

this compound has potential applications in various fields:

- Pharmaceuticals Due to its structural features, it may serve as a lead.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. The variations in substituent effects impact reactivity and biological activity, emphasizing the unique profile of this compound in terms of its potential applications and interactions.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Ethoxy-2-fluorophenyl)ethanone | C10H11FO2 | Similar ethoxy and fluorine substituents; potential for similar reactivity |

| 1-(4-Bromo-2-fluorophenyl)ethanone | C10H10BrFO2 | Bromine instead of ethoxy; may exhibit different biological properties |

| 1-(3-Fluoro-4-methylphenyl)ethanone | C10H11FO | Methyl substitution alters electronic properties; potential for different interactions |

Mécanisme D'action

The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets .

Comparaison Avec Des Composés Similaires

- 1-(2-Ethoxy-5-fluorophenyl)ethanone

- 1-(3-Ethoxy-4-fluorophenyl)ethanone

- 1-(5-Fluoro-2-hydroxyphenyl)ethanone

Uniqueness: 1-(5-Ethoxy-2-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound notable for its unique molecular structure, which includes an ethoxy group and a fluorine atom attached to a phenyl ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H11F O2

- Molecular Weight : Approximately 182.19 g/mol

- Functional Groups : Ethoxy and fluorine substituents

The presence of these functional groups significantly influences the compound's chemical reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for its various biological activities. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related compounds show moderate to good antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against various strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 250 - 1000 | Moderate |

| Compound B | >1000 | No Activity |

Anticancer Potential

Recent studies have highlighted the potential of certain derivatives of this compound in cancer treatment. For example, a derivative exhibited selectivity over human cancer cell lines with a pEC50 value indicating effective inhibition at low concentrations . This suggests that modifications to the base structure can lead to enhanced anticancer properties.

In Vivo Studies

In vivo assessments have shown that related compounds possess reasonable solubility and stability in biological systems, making them suitable candidates for further development in therapeutic applications. For instance, one study reported a compound with a selectivity index favorably comparing it to existing treatments for parasitic infections .

Case Studies

- Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of various derivatives found that those with halogen substitutions displayed enhanced activity against resistant strains of bacteria, indicating the importance of structural modifications in enhancing biological activity .

- Anticancer Research : In a series of experiments, derivatives were tested against various cancer cell lines. One compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .

Propriétés

Formule moléculaire |

C10H11FO2 |

|---|---|

Poids moléculaire |

182.19 g/mol |

Nom IUPAC |

1-(5-ethoxy-2-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H11FO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3 |

Clé InChI |

KKIBXCMTNWZVLF-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=C(C=C1)F)C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.